molecular formula C9H10ClNO2 B1281783 Ethyl 5-amino-2-chlorobenzoate CAS No. 64401-55-4

Ethyl 5-amino-2-chlorobenzoate

Cat. No. B1281783
CAS RN: 64401-55-4
M. Wt: 199.63 g/mol
InChI Key: OCMMZRKNONEJAO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-chlorobenzoate is a compound that is closely related to various other chemical structures studied in the provided papers. While the exact compound is not directly analyzed, the papers do provide insights into similar structures and their properties. For instance, the first paper discusses a salt with a 2-amino-3-ethyl-1,3-thiazol-3-ium cation and a 3-chlorobenzoate anion, which shares the chlorobenzoate component with ethyl 5-amino-2-chlorobenzoate . The second paper examines a compound with a pyrazole ring substituted with amino, carbonitrile, and 2-chloro-ethyl groups, indicating the relevance of chloro-ethyl substitutions in such molecular frameworks . The third paper focuses on a compound with a 2-chlorophenyl group, which is structurally related to the chlorobenzoate moiety in ethyl 5-amino-2-chlorobenzoate .

Synthesis Analysis

The synthesis of compounds similar to ethyl 5-amino-2-chlorobenzoate involves careful consideration of the molecular structure to ensure the correct functional groups are introduced at the desired positions. The third paper provides an example of synthesizing a complex molecule with a 2-chlorophenyl group, which could offer insights into the synthesis of ethyl 5-amino-2-chlorobenzoate by analogy .

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 5-amino-2-chlorobenzoate is characterized by the presence of specific functional groups and their arrangement within the molecule. The first paper describes a crystal structure with a planar 3-chlorobenzoate anion, which is similar to the chlorobenzoate part of ethyl 5-amino-2-chlorobenzoate . The third paper details a six-membered ring with a boat conformation, which is a common structural feature in aromatic compounds and could be relevant to the conformational analysis of ethyl 5-amino-2-chlorobenzoate .

Chemical Reactions Analysis

The chemical reactivity of compounds like ethyl 5-amino-2-chlorobenzoate can be inferred from the functional groups present and their interactions. The first paper highlights the formation of a centrosymmetric 12-membered synthon involving hydrogen bonds, which suggests that ethyl 5-amino-2-chlorobenzoate could also engage in hydrogen bonding due to its amino group . The second paper mentions intermolecular N-H…N and C-H…Cl interactions, which are types of interactions that could also be expected in ethyl 5-amino-2-chlorobenzoate due to its similar functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-2-chlorobenzoate can be deduced from the properties of structurally related compounds. The third paper provides crystallographic data, such as bond distances and angles, which are essential for understanding the physical properties of such compounds . The presence of intra- and intermolecular hydrogen bonds, as discussed in the first and third papers, would influence the melting point, solubility, and other physical properties of ethyl 5-amino-2-chlorobenzoate .

Scientific Research Applications

Synthesis and Application in Heterocyclic Compounds

Ethyl 5-amino-2-chlorobenzoate and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, it has been employed in the formation of thiazolo[5,4-d]pyrimidines with molluscicidal properties, offering potential applications in combating schistosomiasis (El-bayouki & Basyouni, 1988). Additionally, derivatives of ethyl 5-amino-2-chlorobenzoate have been synthesized and studied for their antimicrobial activities, demonstrating significant effects against bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019).

Role in Molecular Docking and Biological Potentials

The compound has also been involved in the synthesis of quinazoline and quinazoline-4-one derivatives, which were characterized for their potential as anticancer agents. These derivatives have shown promising results in molecular docking studies, highlighting their potential in the development of new therapeutics (Borik & Hussein, 2021).

Photovoltaic and Organic Electronics Applications

Derivatives of ethyl 5-amino-2-chlorobenzoate have been used in the development of organic–inorganic photodiode fabrication. Studies have shown that these derivatives exhibit photovoltaic properties, making them suitable for use in electronic devices like photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Involvement in Antitumor Activity Studies

The compound has been a part of the synthesis of various analogs with potential antitumor activities. For example, amino acid ester derivatives containing 5-fluorouracil, synthesized using ethyl 5-amino-2-chlorobenzoate, have shown inhibitory effects against cancer cell lines (Xiong et al., 2009).

Crystal Structure Analysis

Ethyl 5-amino-2-chlorobenzoate and its derivatives have also been significant in crystallography, aiding in the understanding of molecular structures through crystal and molecular structure analysis (Hizam & Yamin, 2015).

Safety And Hazards

The compound is identified as a skin irritant and an eye irritant . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, and wearing protective equipment .

properties

IUPAC Name

ethyl 5-amino-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMMZRKNONEJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530101
Record name Ethyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-2-chlorobenzoate

CAS RN

64401-55-4
Record name Benzoic acid, 5-amino-2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64401-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Deng, E Feng, S Ma, Y Zhang, X Liu… - Journal of medicinal …, 2011 - ACS Publications
… NaHCO 3 , H 2 O, and brine, followed by drying to yield intermediate ethyl 5-amino-2-chlorobenzoate (580 mg, 100%) as a yellow oil. H NMR (400 MHz, CDCl 3 ) δ: 1.39 (t, J = 7.2 Hz, …
Number of citations: 54 pubs.acs.org

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